N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide is a complex organic compound that features a bithiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the bithiophene core. This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of 2-halo thiophenes with boronic acids under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve high-pressure catalytic reactions and the use of advanced synthetic techniques to ensure high yield and purity. The process often requires stringent control of reaction conditions, including temperature, pressure, and the use of specific catalysts to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and hydroxyethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled conditions, including specific solvents and temperatures to achieve the desired products .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs)
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective hole transport material in organic electronics. Additionally, its sulfonamide group can interact with biological targets, potentially inhibiting enzyme activity or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bithiophene derivatives, such as:
- 2,2’-Bithiophene
- 2,2’-Bithiophene-5-carboxylic acid
- 2,2’-Bithiophene-5,5’-dicarboxylic acid
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide is unique due to its combination of a bithiophene core with hydroxyethyl and sulfonamide functional groups. This combination imparts distinct electronic properties and reactivity, making it particularly valuable in the development of advanced materials for organic electronics and other applications .
Properties
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S4/c15-13-5-6-14(22-13)23(18,19)16-8-9(17)10-3-4-12(21-10)11-2-1-7-20-11/h1-7,9,16-17H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINKDPAWAHVQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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